

# GNS561: A Novel Autophagy Inhibitor Demonstrates Potential in Overcoming Chemoresistance

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A comprehensive analysis of preclinical data reveals the promise of GNS561, a novel autophagy inhibitor, in combating resistance to established chemotherapeutic agents in liver cancers. Cross-resistance studies highlight its efficacy in sorafenib-resistant hepatocellular carcinoma (HCC) and synergistic effects in combination with other targeted therapies, offering a new strategic approach for researchers and drug development professionals.

GNS561 (also known as **Ezurpimtrostat**) is a first-in-class, orally available small molecule that targets palmitoyl-protein thioesterase 1 (PPT1), a key lysosomal enzyme. By inhibiting PPT1, GNS561 disrupts lysosomal function and blocks the late stage of autophagy, a cellular recycling process that cancer cells often exploit to survive the stress induced by chemotherapy. This unique mechanism of action provides a strong rationale for its investigation in overcoming resistance to standard-of-care cancer therapies.

# **Comparative Efficacy of GNS561**

Preclinical studies have demonstrated the potent cytotoxic activity of GNS561 across a range of cancer cell lines, particularly in liver cancers. Importantly, its efficacy has been shown to be superior to other agents and effective in chemotherapy-resistant models.

# In Vitro Cytotoxicity



Quantitative analysis of the half-maximal inhibitory concentration (IC50) of GNS561 has been determined in various cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.

Cell Line	Cancer Type	GNS561 IC50 (μM)
Нер3В	Hepatocellular Carcinoma	< 3
Huh7	Hepatocellular Carcinoma	< 3
CPP19	Metastatic Colorectal Cancer	< 3
CPP30	Metastatic Colorectal Cancer	< 3
CPP36	Metastatic Colorectal Cancer	< 3
CPP45	Metastatic Colorectal Cancer	< 3
Primary HCC Cells	Hepatocellular Carcinoma	3.37 ± 2.40

Table 1: IC50 values of GNS561 in various cancer cell lines.

### **Superior Potency Against Standard Therapies**

Direct comparative studies have highlighted the superior potency of GNS561 against existing treatments for hepatocellular carcinoma.

- Versus Sorafenib: In primary HCC patient-derived cells, GNS561 was found to be, on average, three times more potent than sorafenib, a standard first-line treatment for advanced HCC[1].
- Versus Hydroxychloroquine (HCQ): GNS561 was at least 10-fold more effective than hydroxychloroquine, another autophagy inhibitor, in the cancer cell lines tested[1].

## **Overcoming Sorafenib Resistance**

A significant challenge in the treatment of advanced HCC is the development of resistance to sorafenib. Preclinical evidence strongly suggests that GNS561 can overcome this resistance. Studies have shown that GNS561 is effective against a panel of HCC tumors, including those from patients with sorafenib resistance[2]. Furthermore, in a diethylnitrosamine (DEN)-induced



cirrhotic rat model of HCC, the combination of GNS561 with sorafenib demonstrated an additive effect in controlling tumor progression[1].

# **Combination Therapy Potential**

The unique mechanism of action of GNS561 makes it a prime candidate for combination therapies to enhance efficacy and combat resistance.

- With Trametinib: A clinical trial is underway to evaluate the combination of GNS561 with trametinib, a MEK inhibitor, in patients with advanced KRAS-mutated cholangiocarcinoma (CCA)[3]. The rationale for this combination lies in the potential for GNS561 to block the autophagic survival pathways that can be activated in response to MAPK pathway inhibition by trametinib.
- With Atezolizumab and Bevacizumab: Another ongoing clinical trial is investigating GNS561
  in combination with the immune checkpoint inhibitor atezolizumab and the anti-angiogenic
  agent bevacizumab for the treatment of unresectable HCC. Preclinical studies using a
  chorioallantoic membrane (CAM) assay with the Hep3B liver adenocarcinoma cell line
  showed that the triple combination significantly enhanced the anti-tumor effect compared to
  atezolizumab/bevacizumab alone.

## **Experimental Protocols**

The following provides a general methodology for assessing cross-resistance and the efficacy of GNS561 in preclinical models, based on the available literature.

## **Cell Viability and IC50 Determination**

- Cell Culture: Cancer cell lines (e.g., Hep3B, Huh7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
- Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a serial dilution of GNS561 or other chemotherapeutic agents for a specified period (e.g., 72 hours).



- Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
   The absorbance is measured using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
   The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

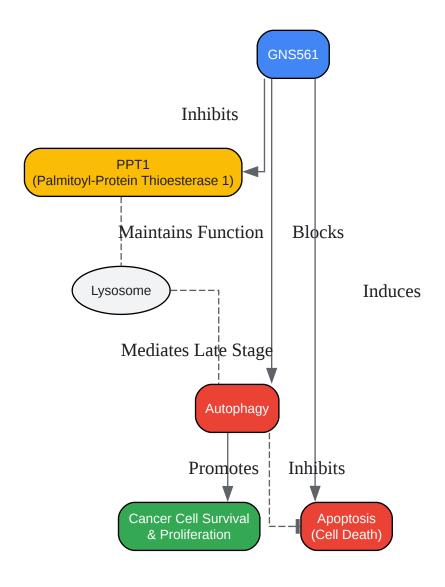
#### In Vivo Tumor Models

- Animal Models: Immunocompromised mice (for xenografts) or specific rat models (e.g., DEN-induced HCC model) are used.
- Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the animals.
- Drug Administration: Once tumors reach a palpable size, animals are randomized into treatment groups and receive GNS561 (e.g., 15 mg/kg, oral gavage), other chemotherapeutics (e.g., sorafenib 10 mg/kg), a combination of drugs, or a vehicle control.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

# **Signaling Pathways and Mechanisms**

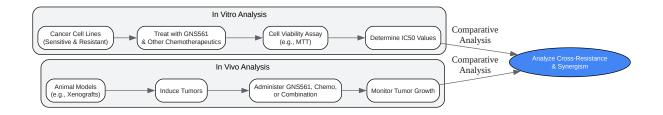
GNS561's mechanism of action centers on the disruption of lysosomal function and autophagy, which are critical for cancer cell survival and resistance.





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Caption: Mechanism of action of GNS561 in inducing cancer cell death.





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Caption: Experimental workflow for cross-resistance studies.

In conclusion, the preclinical data on GNS561 strongly support its further development as a therapeutic agent for liver cancers, particularly in the context of overcoming resistance to current therapies. Its unique mechanism of action as a PPT1 and autophagy inhibitor, coupled with its demonstrated efficacy in sorafenib-resistant models and its potential for synergistic combinations, positions GNS561 as a promising candidate for future cancer treatment regimens. The ongoing clinical trials will be crucial in validating these preclinical findings in patients.

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